molecular formula C10H4Br2S2 B6355836 2,6-dibromothieno[3,2-f][1]benzothiole CAS No. 1242077-24-2

2,6-dibromothieno[3,2-f][1]benzothiole

Cat. No.: B6355836
CAS No.: 1242077-24-2
M. Wt: 348.1 g/mol
InChI Key: PZJRHIYHVCHULC-UHFFFAOYSA-N
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Description

2,6-Dibromothieno3,2-fbenzothiole is a heterocyclic compound with the molecular formula C10H4Br2S2. It is a derivative of thieno3,2-fbenzothiole, where two bromine atoms are substituted at the 2 and 6 positions. This compound is known for its unique electronic properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromothieno3,2-fbenzothiole typically involves the bromination of thieno3,2-fbenzothiole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 2,6-dibromothieno3,2-fbenzothiole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromothieno3,2-fbenzothiole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromothieno3,2-fbenzothiole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromothieno[3,2-b]thiophene
  • 2,7-Dibromobenzo[c][1,2,5]thiadiazole
  • 2,6-Dibromo-4,8-dioctylbenzo[1,2-b:4,5-b’]dithiophene

Uniqueness

2,6-Dibromothieno3,2-fbenzothiole is unique due to its specific substitution pattern and electronic properties. The presence of bromine atoms at the 2 and 6 positions enhances its reactivity and makes it a valuable building block for synthesizing complex organic molecules with desirable electronic characteristics .

Properties

IUPAC Name

2,6-dibromothieno[3,2-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2S2/c11-9-2-5-1-6-3-10(12)14-8(6)4-7(5)13-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJRHIYHVCHULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=CC3=C1C=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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